REACTION_CXSMILES
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[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-])=O)[C:15]=2[C:23]#[N:24])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(O)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([NH2:20])[C:15]=2[C:23]#[N:24])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
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Name
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|
Quantity
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12.172 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C(=CC=C1)[N+](=O)[O-])C#N
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Name
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Quantity
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300 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The flask was flushed with N2, and Pd/C (1.3 g)
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Type
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ADDITION
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Details
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was added
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Type
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ADDITION
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Details
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The solution was treated with H2 on a Parr apparatus at 30 psi overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The mixture was filtered through celite
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Type
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WASH
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Details
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washed with EtOAc
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Type
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CONCENTRATION
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Details
|
After concentration
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Type
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CUSTOM
|
Details
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the residue was purified by flash chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C(=CC=C1)N)C#N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |